molecular formula C19H19Cl2N3O2 B6694154 N-[1-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl]-4-(ethoxymethyl)aniline

N-[1-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl]-4-(ethoxymethyl)aniline

Cat. No.: B6694154
M. Wt: 392.3 g/mol
InChI Key: HHZWJNIRWZZGHD-UHFFFAOYSA-N
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Description

N-[1-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl]-4-(ethoxymethyl)aniline is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dichlorophenyl group, an oxadiazole ring, and an ethoxymethyl-substituted aniline moiety.

Properties

IUPAC Name

N-[1-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl]-4-(ethoxymethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O2/c1-3-25-11-13-4-7-15(8-5-13)22-12(2)18-23-24-19(26-18)14-6-9-16(20)17(21)10-14/h4-10,12,22H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZWJNIRWZZGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=C(C=C1)NC(C)C2=NN=C(O2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl]-4-(ethoxymethyl)aniline typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Aniline Derivative: The aniline derivative is synthesized by reacting aniline with ethyl chloroformate to introduce the ethoxymethyl group.

    Coupling Reactions: The final step involves coupling the oxadiazole ring with the aniline derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl]-4-(ethoxymethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-[1-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl]-4-(ethoxymethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl]-4-(ethoxymethyl)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl]-4-methylaniline
  • N-[1-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl]-4-(methoxymethyl)aniline

Uniqueness

N-[1-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl]-4-(ethoxymethyl)aniline is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored functionalities for specific applications.

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